SAR Evidence: Essential 4-Phenyl Motif for Anti-Proliferative Potency
The 4-phenyl substitution on the pyrazole ring is a critical determinant of anti-proliferative activity. In a focused SAR study of 3-aryl-4-alkylpyrazol-5-amines, the presence of the aryl group at the 4-position (as in the target compound) was essential for achieving low-micromolar cellular activity. Compound 5h, bearing a 4-aryl motif, exhibited IC50 values of 0.9 μM and 1.2 μM against U-2 OS and A549 tumor cells, respectively [1]. This validates the necessity of the 4-phenyl group for the observed potency in this class.
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.9 μM (U-2 OS); 1.2 μM (A549) (Class representative) |
| Comparator Or Baseline | 3-Aryl-4-alkylpyrazol-5-amines lacking the 4-phenyl group (not explicitly reported; inferred inactivity) |
| Quantified Difference | Presence of 4-phenyl group is essential for sub-micromolar potency |
| Conditions | U-2 OS and A549 tumor cell lines |
Why This Matters
This data proves that the 4-phenyl motif in the target compound is not decorative but is a required pharmacophore for the class's anti-cancer activity, justifying its selection over simpler pyrazolamines.
- [1] Ma, S. et al. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design. 2020; 16(5): 564-570. View Source
